BenchChemオンラインストアへようこそ!

Mebanazine oxalate

Drug metabolism Toxicokinetics Hydrazine MAOI disposition

Mebanazine oxalate (CAS 34675-74-6), also known by the code Z-87, is the oxalate salt of mebanazine (free base CAS 65-64-5), a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class. The free base was previously marketed under the trade name Actomol as an antidepressant in the 1960s before worldwide withdrawal due to hepatotoxicity.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 34675-74-6
Cat. No. B1676123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebanazine oxalate
CAS34675-74-6
Synonyms(alpha-methylbenzyl)hydrazine
Actomol
mebanazine
mebanazine monohydrochloride, (R)-isomer
mebanazine monooxalate
mebanazine monooxalate, (S)-isomer
mebanazine monosulfate
mebanazine oxalate
mebanazine oxalate, (+-)-isomer
mebanazine sulfate
mebanazine, (+-)-isomer
mebanazine, (R)-isomer
mebanazine, (S)-isome
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O
InChIInChI=1S/C8H12N2.C2H2O4/c1-7(10-9)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,10H,9H2,1H3;(H,3,4)(H,5,6)
InChIKeyZJHCOEKEFDUTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mebanazine Oxalate (CAS 34675-74-6) for Research Procurement: Compound Identity and Class Context


Mebanazine oxalate (CAS 34675-74-6), also known by the code Z-87, is the oxalate salt of mebanazine (free base CAS 65-64-5), a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class [1]. The free base was previously marketed under the trade name Actomol as an antidepressant in the 1960s before worldwide withdrawal due to hepatotoxicity [2]. The oxalate salt (C₁₀H₁₄N₂O₄, MW 226.23 g/mol) is the primary form supplied for preclinical research, offering defined stoichiometry and improved solid-state handling relative to the free base (C₈H₁₂N₂, MW 136.19 g/mol) [3]. Mebanazine is classified alongside phenelzine, isocarboxazid, and nialamide as a non-selective irreversible hydrazine MAOI, but its distinctive metabolic, genotoxic, and pharmacodynamic profile warrants careful compound-specific evaluation for research applications [4].

Why Mebanazine Oxalate Cannot Be Substituted with Other Hydrazine MAOIs: Evidence-Based Differentiation


Despite belonging to the same hydrazine MAOI subclass as phenelzine, isocarboxazid, and nialamide, mebanazine oxalate exhibits several quantifiable differences that preclude simple interchange in research settings. Mebanazine is largely excreted unchanged in urine, whereas structurally related hydrazine MAOIs such as pivhydrazine and benzylhydrazine undergo extensive metabolism to hippuric acid [1]—a metabolic divergence with direct implications for toxicokinetic modeling. In genotoxicity assays, mebanazine was uniquely negative for sister chromatid exchange induction among the five hydrazine antidepressants tested [2]. Its MAO inhibitory potency in vivo exceeds that of pheniprazine, with a greater calculated therapeutic index [3], and it achieves insulin sensitization at a threefold lower dose than phenelzine in chronic rodent models [4]. Furthermore, the oxalate counterion confers distinct physicochemical properties—including DMSO solubility at ≥20 mg/mL and long-term powder stability at −20°C for 3 years—that directly affect formulation reproducibility in preclinical protocols . These compound-specific characteristics mean that experimental results obtained with mebanazine oxalate cannot be extrapolated to other hydrazine or non-hydrazine MAOIs without independent verification.

Mebanazine Oxalate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Metabolic Fate: Mebanazine Excreted Largely Unchanged vs. Extensive Hippuric Acid Metabolism of Pivhydrazine and Benzylhydrazine

In a direct comparative radiolabeled disposition study, [14C]mebanazine was excreted largely unchanged in rat urine, whereas [14C]pivhydrazine and [14C]benzylhydrazine were both extensively metabolized to [14C]hippuric acid as the major urinary metabolite [1]. Additionally, biliary excretion of radioactivity was 24% for mebanazine versus 21% for pivhydrazine and approximately 3% for benzylhydrazine, with mebanazine's major biliary metabolites identified as acid-labile conjugates, possibly N-glucuronides [1]. This metabolic divergence means mebanazine does not generate the hippuric acid metabolite that confounds toxicokinetic interpretation for pivhydrazine and benzylhydrazine.

Drug metabolism Toxicokinetics Hydrazine MAOI disposition

Genotoxicity Profile: Mebanazine Uniquely Negative for Sister Chromatid Exchange Among Five Hydrazine Antidepressants

In a battery of four short-term genotoxicity tests comparing five hydrazine MAOI antidepressants, mebanazine was the only compound that did NOT induce sister chromatid exchanges (SCEs) in bone marrow cells of intraperitoneally treated mice, whereas phenelzine, nialamide, isocarboxazid, and iproniazid were all weak SCE inducers [1]. Furthermore, mebanazine elicited frameshift mutations in Salmonella typhimurium (his- strains), unlike phenelzine and nialamide which caused base-pair substitutions, indicating a mechanistically distinct DNA interaction profile [1]. All five compounds except iproniazid produced DNA fragmentation in liver and/or lung cells [1].

Genetic toxicology Carcinogenicity screening Hydrazine safety profiling

In Vivo MAO Inhibition: 99% Brain MAO Suppression at 20 mg/kg s.c. in Mice with Greater Therapeutic Index Than Pheniprazine

Mebanazine administered subcutaneously at 20 mg/kg produced 99% inhibition of brain monoamine oxidase activity in mice without inducing tremor [1]. In a comprehensive pharmacological comparison, mebanazine (Actomol) was found to be more active than pheniprazine and considerably more active than phenelzine in rodent assays that correlate with clinical antidepressant activity (reserpine-induced depression and hypothermia reversal) [2]. The therapeutic ratios calculated from active doses versus both acute and subacute toxic doses were higher for mebanazine than for other hydrazine antidepressants tested [2]. Preclinical toxicity studies suggested a safety factor approximately ten times greater in rats and mice for mebanazine compared to older hydrazine MAOIs [3].

MAO inhibition potency Therapeutic index In vivo pharmacology

Insulin Sensitization: Threefold Lower Effective Chronic Dose of Mebanazine vs. Phenelzine in Rat Model

In a head-to-head chronic dosing study, rats treated for 21 days with mebanazine at 10 mg/kg, phenelzine at 30 mg/kg, or tranylcypromine at 10 mg/kg all exhibited increased insulin sensitivity, while isonicotinic acid hydrazide (10 mg/kg, 21 days) and single-injection mebanazine (10 mg/kg) did not [1]. This demonstrates that mebanazine achieves insulin sensitization at a threefold lower daily dose than phenelzine (10 vs. 30 mg/kg) with an effect magnitude comparable to tranylcypromine at the same 10 mg/kg dose [1]. The effect was attributed to chronic MAO inhibition rather than hydrazine moiety-specific activity, as pargyline (14 mg/kg, 21 days) produced 83% hepatic MAO inhibition with an associated hypoglycemic effect [1].

Insulin sensitivity MAOI metabolic effects Dose-response comparison

Differential Pituitary Enzyme Inhibition: Hydrazine-Group-Dependent Effect of Mebanazine vs. Non-Hydrazine Pargyline

In a comparative rat pituitary study, mebanazine and N-acetyl-mebanazine (both hydrazine-containing MAOIs) inhibited alkaline phosphatase activity as well as DNA and RNA formation in pituitary tissue, whereas pargyline—a non-hydrazine MAOI containing a propargylamine group—was inactive on these parameters [1]. All three compounds (mebanazine, N-acetyl-mebanazine, and pargyline) inhibited somatotropic hormone (STH) production, body weight gain, and glucose-6-phosphate dehydrogenase activity, confirming that the core MAO inhibitory function is shared but the hydrazine-specific effects on alkaline phosphatase and nucleic acid synthesis are unique to the hydrazine subclass [1]. This within-study dissociation of MAOI effects provides a tool for separating MAO-dependent from hydrazine-moiety-dependent pituitary actions.

Pituitary enzymology Hydrazine pharmacophore MAOI mechanistic subtyping

Salt Form Identity: Mebanazine Oxalate Provides Defined Stoichiometry and Solubility for Reproducible Formulation vs. Free Base and Other Salts

Mebanazine oxalate (CAS 34675-74-6; C₁₀H₁₄N₂O₄; MW 226.23 g/mol) is the 1:1 oxalic acid salt of mebanazine free base (CAS 65-64-5; C₈H₁₂N₂; MW 136.19 g/mol), with a free base content of 60.2% by mass [1]. The oxalate salt is a solid powder with purity typically specified at >98% by HPLC and demonstrates solubility in DMSO at concentrations of at least 20 mg/mL for stock solution preparation . Long-term storage stability is documented as 3 years at −20°C in powder form and 1 year at −80°C in solvent (DMSO) . This contrasts with the free base (liquid or low-melting solid) and alternative salt forms such as the hydrochloride, sulfate, and monosulfate salts (CAS 3979-76-8, 54384-30-4, 54422-98-9), for which comparable vendor-certified purity and stability data are less consistently available [2]. The defined oxalate counterion ensures precise molar calculations for in vivo dosing, eliminating the variable hydration and hygroscopicity issues associated with the free base.

Salt form selection Preclinical formulation Solubility and stability

Mebanazine Oxalate Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Toxicokinetic Modeling of Hydrazine MAOI Disposition Without Hippuric Acid Metabolic Interference

For drug metabolism and disposition studies requiring a hydrazine MAOI probe that does not undergo conversion to hippuric acid, mebanazine oxalate is the preferred compound. The Bolton & Griffiths (1979) study established that mebanazine is excreted largely unchanged, avoiding the hippuric acid pathway that dominates pivhydrazine and benzylhydrazine metabolism [1]. Researchers can use mebanazine to isolate MAO inhibition-dependent toxicokinetic effects from metabolite-specific confounds. The oxalate salt's defined stoichiometry ensures accurate radiolabeling calculations for ADME studies. Recommended oral or parenteral dosing in rats based on the 10–90 mg/kg range established in the literature.

Genetic Toxicology Screening of Hydrazine Class Effects Using Mebanazine as the SCE-Negative Comparator

In genetic toxicology panels, mebanazine oxalate serves as a critical negative control for sister chromatid exchange induction among hydrazine MAOIs. The Brambilla et al. (1982) study demonstrated that mebanazine was uniquely SCE-negative among five tested hydrazine antidepressants [1]. Its distinct frameshift mutagenesis mechanism (vs. base-pair substitution for phenelzine) further supports its use as a mechanistically differentiated probe in Ames test batteries. This application is particularly relevant for structure-activity relationship (SAR) studies aimed at deconvoluting the genotoxicophore within hydrazine-containing pharmaceuticals.

Neuroendocrine Dissection of Hydrazine-Moiety-Specific vs. MAO Inhibition-Dependent Pituitary Effects

For pituitary and neuroendocrine research, mebanazine oxalate enables the separation of hydrazine-specific effects (alkaline phosphatase inhibition, suppression of DNA/RNA synthesis) from general MAO inhibition effects (STH suppression, G-6-P dehydrogenase inhibition), as established by Zor et al. (1967) through direct comparison with the non-hydrazine MAOI pargyline [1]. This application is ideal for laboratories investigating the pleiotropic endocrine effects of MAOIs and the role of the hydrazine pharmacophore in pituitary cell biology.

Metabolic Pharmacology: Chronic Insulin Sensitization at Reduced Cumulative Hydrazine Exposure

In metabolic disease models, mebanazine oxalate provides insulin sensitization at a dose of 10 mg/kg/day—threefold lower than phenelzine (30 mg/kg/day)—as demonstrated by Barrett (1968) in 21-day rat studies [1]. This dose advantage reduces cumulative hydrazine exposure, potentially minimizing hydrazine-specific toxicities during chronic dosing protocols. The augmentative synergism between mebanazine and insulin (Wickström et al., 1965) further supports its use in combination pharmacology studies of glucose homeostasis [2]. The oxalate salt's DMSO solubility facilitates intravenous and intraperitoneal formulation for acute and chronic metabolic studies.

Quote Request

Request a Quote for Mebanazine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.